molecular formula C12H10O2S B11938728 1-(5-(Phenylthio)-2-furyl)ethanone CAS No. 28569-36-0

1-(5-(Phenylthio)-2-furyl)ethanone

Cat. No.: B11938728
CAS No.: 28569-36-0
M. Wt: 218.27 g/mol
InChI Key: NEHXCSMMJGKPLK-UHFFFAOYSA-N
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Description

1-(5-(Phenylthio)-2-furyl)ethanone is an organic compound characterized by a furan ring substituted with a phenylthio group and an ethanone moiety

Preparation Methods

The synthesis of 1-(5-(Phenylthio)-2-furyl)ethanone typically involves the reaction of 5-bromo-2-furyl ethanone with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(5-(Phenylthio)-2-furyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .

Scientific Research Applications

1-(5-(Phenylthio)-2-furyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Phenylthio)-2-furyl)ethanone in biological systems involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

1-(5-(Phenylthio)-2-furyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the furan ring and phenylthio group, which imparts specific chemical and biological properties that are distinct from those of its analogs .

Properties

CAS No.

28569-36-0

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

1-(5-phenylsulfanylfuran-2-yl)ethanone

InChI

InChI=1S/C12H10O2S/c1-9(13)11-7-8-12(14-11)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NEHXCSMMJGKPLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)SC2=CC=CC=C2

Origin of Product

United States

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